1-((5-Bromopyridin-3-yl)methyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPDUNJMYQHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734411 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-45-5 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Strategic Rationale for Piperazine Based Scaffolds in Compound Design
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous feature in a vast array of pharmacologically active compounds. rsc.orgnih.gov Its journey into medicinal chemistry began with its use as an anthelmintic agent in the 1950s to treat roundworm and pinworm infections. drugbank.comchemeurope.com Since then, its presence has expanded dramatically, and it is now recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from the fact that this particular chemical structure is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drugs.
The strategic rationale for incorporating the piperazine scaffold into drug candidates is multifaceted and grounded in its unique physicochemical properties. nih.govresearchgate.net
Physicochemical and Pharmacokinetic Modulation : The two nitrogen atoms within the piperazine ring can significantly influence a molecule's properties. They can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets like enzymes and receptors. mdpi.com The basic nature of the piperazine nitrogens (pKa values of 9.75 and 5.36) allows for the formation of salts, which often improves a compound's water solubility and bioavailability—critical factors for drug efficacy. taylorandfrancis.com Medicinal chemists frequently use the piperazine moiety to fine-tune the pharmacokinetic profile of a lead compound. nih.govnih.gov
Structural Versatility : The piperazine ring offers a conformationally constrained yet flexible linker that can be easily derivatized at its nitrogen atoms. cambridgemedchemconsulting.com This allows for the systematic exploration of chemical space by attaching various substituents to orient them in specific vectors, optimizing binding to a target protein. cambridgemedchemconsulting.comresearchgate.net This synthetic tractability makes it an invaluable tool for developing structure-activity relationships (SAR) during a drug discovery campaign.
The success of this strategy is evidenced by the large number of FDA-approved drugs that contain a piperazine ring, spanning a wide range of therapeutic areas. enamine.netenamine.net
| Drug Name | Therapeutic Class |
|---|---|
| Imatinib | Anticancer |
| Olaparib | Anticancer |
| Ciprofloxacin | Antibiotic |
| Itraconazole | Antifungal |
| Bifeprunox | Antipsychotic |
| Cyclizine | Antihistamine |
| Sildenafil | Erectile Dysfunction |
| Flibanserin | Hypoactive Sexual Desire Disorder |
Overview of the Significance of 1 5 Bromopyridin 3 Yl Methyl Piperazine in Preclinical Investigations
Strategic Approaches for the Chemical Synthesis of this compound
The construction of the this compound scaffold is primarily achieved through two robust and widely adopted synthetic strategies: nucleophilic substitution and reductive amination. These methods offer reliable access to the target compound from readily available precursors.
Elucidation of Key Synthetic Routes and Identification of Precursors
The synthesis of this compound hinges on the formation of a C-N bond between the piperazine ring and the pyridinylmethyl moiety.
Reductive Amination: This is a highly effective method that involves the reaction of piperazine with 5-bromopyridine-3-carbaldehyde. mdpi.comnih.gov The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final secondary amine product. mdpi.comnih.gov This one-pot procedure is valued for its operational simplicity and the mild conditions typically employed.
Nucleophilic Substitution: This classic approach involves the direct alkylation of the piperazine nucleophile with an electrophilic (5-bromopyridin-3-yl)methyl species. nih.gov The electrophile is typically a halide, such as 5-bromo-3-(chloromethyl)pyridine or 5-bromo-3-(bromomethyl)pyridine. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net An alternative involves activating the corresponding alcohol, (5-bromopyridin-3-yl)methanol, by converting it into a better leaving group, such as a mesylate or tosylate, before reaction with piperazine.
The primary precursors for these synthetic routes are summarized in the table below.
| Synthetic Route | Piperazine Precursor | Pyridine Precursor | Key Reagents |
| Reductive Amination | Piperazine | 5-Bromopyridine-3-carbaldehyde nih.gov | Sodium triacetoxyborohydride, Acetic Acid |
| Nucleophilic Substitution | Piperazine or N-Boc-piperazine | 5-Bromo-3-(chloromethyl)pyridine or 5-Bromo-3-(bromomethyl)pyridine | Base (e.g., K₂CO₃, Et₃N) |
Optimization Strategies for Reaction Conditions and Yield Enhancement of the Compound
A significant challenge in the synthesis of monosubstituted piperazines is preventing the formation of the undesired N,N'-disubstituted byproduct. Several strategies have been developed to maximize the yield of the desired mono-alkylated product.
Use of Protecting Groups: The most common and effective strategy is the use of a mono-protected piperazine derivative, typically tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). researchgate.net The Boc group deactivates one of the nitrogen atoms, directing the alkylation to the unprotected secondary amine. The protecting group can then be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product. nih.gov
Control of Stoichiometry: When using unprotected piperazine, employing a large excess of the piperazine starting material can statistically favor mono-alkylation over dialkylation. mdpi.com While effective, this can complicate purification, requiring the removal of significant amounts of unreacted piperazine.
Reaction Condition Optimization: The choice of solvent, base, and temperature plays a crucial role.
Solvents: Dichloromethane (DCM), acetonitrile (B52724), and ethanol (B145695) are frequently used solvents for these transformations. researchgate.netgoogle.com
Base: In nucleophilic substitution reactions, inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) are used to scavenge the acid produced. researchgate.net
Catalysis: The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, has been shown to shorten reaction times and simplify the isolation of the product, as the catalyst can be removed by simple filtration. nih.gov
Advanced Methods: For N-alkylation reactions, techniques like microwave-assisted synthesis can accelerate reaction rates, while the use of flow reactors can provide better control over reaction parameters and improve scalability and safety. nih.govrsc.org
The table below outlines common optimization parameters.
| Strategy | Description | Common Reagents/Conditions |
| Protecting Group | One piperazine nitrogen is temporarily blocked to ensure mono-substitution. | N-Boc-piperazine followed by deprotection with TFA or HCl. researchgate.net |
| Stoichiometric Control | A large excess of piperazine is used to favor the mono-alkylated product statistically. | >5 equivalents of piperazine relative to the alkylating agent. mdpi.com |
| Catalysis | Use of catalysts to improve reaction rates and efficiency. | Heterogeneous catalysts on polymeric supports for easier separation. nih.gov |
| Solvent & Base | Selection of appropriate solvent and base to optimize solubility and reactivity. | Acetonitrile/K₂CO₃; DCM/Et₃N. researchgate.net |
| Flow/Microwave | Modern techniques to enhance reaction speed and control. | Microwave irradiation; continuous flow reactors. nih.gov |
Rational Design and Synthesis of Analogs and Derivatized Forms of this compound
The this compound scaffold possesses multiple sites amenable to chemical modification, making it an excellent template for generating compound libraries for structure-activity relationship (SAR) studies.
Methodologies for Introducing Structural Modifications to the Core Scaffold
Structural diversification can be achieved by targeting three main regions of the molecule: the piperazine N-4 nitrogen, the pyridine C-5 bromine, and the carbon atoms of the piperazine ring.
Modification at the Piperazine N-4 Position: The free secondary amine of the piperazine ring is a highly versatile handle for introducing a wide array of substituents. Standard reactions include:
N-Alkylation: Reaction with various alkyl halides or sulfonates.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU) to form amides.
Reductive Amination: Reaction with a diverse set of aldehydes and ketones to install new alkyl groups. nih.govnih.gov
Modification at the Pyridine C-5 Position: The bromine atom on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-nitrogen bonds, significantly expanding structural diversity.
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with various aryl- or heteroaryl-boronic acids or esters allows for the synthesis of biaryl analogs. nih.govresearchgate.netwikipedia.org This is one of the most powerful methods for C-C bond formation.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary or secondary amines (including anilines and heterocycles) provides access to diverse N-aryl derivatives. wikipedia.orgresearchgate.net
Modification at the Piperazine Carbon Skeleton: While more complex, direct C-H functionalization of the piperazine ring has emerged as an advanced strategy. Methods like photoredox catalysis or directed metalation-lithiation can introduce substituents at the α-carbon positions of the piperazine ring, offering novel vectors for structural exploration. mdpi.com
High-Throughput Synthesis and Library Generation of Related Compounds
To efficiently explore the chemical space around the core scaffold, high-throughput and parallel synthesis techniques are employed. These methods enable the rapid generation of large, focused libraries of related compounds for biological screening. mdpi.commdpi.com
Parallel Synthesis: This approach involves the simultaneous synthesis of a library of compounds in a spatially separated array (e.g., a 96-well plate). mdpi.com For example, the core intermediate, this compound, can be dispensed into multiple wells and reacted with a library of different carboxylic acids or alkylating agents to produce a corresponding library of amides or tertiary amines. nih.gov
Solid-Phase and Fluorous Synthesis: To streamline the purification process in library synthesis, solid-phase organic synthesis (SPOS) is often utilized. mdpi.com The initial piperazine or pyridine fragment is anchored to a polymer resin. Subsequent reaction steps are carried out, and excess reagents and byproducts are simply washed away. The final products are cleaved from the resin in the last step. A related technique is fluorous synthesis, which uses a fluorous tag on one of the reactants. Purification is then achieved by fluorous solid-phase extraction (F-SPE), which selectively retains the tagged molecule, allowing impurities to be washed away. acs.orgnih.gov These methods are highly amenable to automation and are instrumental in producing large compound libraries for drug discovery programs.
Comprehensive Preclinical Pharmacological Investigations of 1 5 Bromopyridin 3 Yl Methyl Piperazine
Molecular Target Identification and Mechanistic Characterization of 1-((5-Bromopyridin-3-yl)methyl)piperazine
Based on structural similarities to known bioactive agents, the pharmacological profile of this compound is projected through the characterization of its analogs, which have shown affinity for various receptors and enzymes.
In vitro radioligand binding assays are crucial for identifying the molecular targets of new chemical entities. Studies on analogs of this compound have demonstrated significant affinity for several key receptors implicated in neuropsychiatric disorders.
Specifically, analogs frequently show high affinity for serotonin (B10506) and dopamine (B1211576) receptors. For instance, a series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine (B1678402) linker showed significant binding to 5-HT7, 5-HT1A, and D2 receptors. mdpi.com The affinity, measured as the inhibition constant (Ki), indicates the concentration of the compound required to displace 50% of the radioligand from the receptor. Lower Ki values denote higher binding affinity. mdpi.com
Similarly, piperazine derivatives have been evaluated for their interaction with sigma receptors (σ₁ and σ₂), which are recognized as important targets in neurodegenerative diseases and cancer. nih.govnih.gov For example, the phenylacetamide analog of a 3-substituted piperazine was found to interact with σ₁ receptors with a Ki of 181 nM. nih.gov The exploration of the piperazine N-atoms in other analog series revealed that both basic nitrogen atoms are important for ensuring high-affinity σ₂ receptor binding. nih.gov
The piperazine-pyridine scaffold is also a key feature in compounds designed as enzyme inhibitors. nih.gov Analogs have been investigated as potential inhibitors of enzymes such as human Equilibrative Nucleoside Transporters (ENTs), which are vital for nucleotide synthesis. frontiersin.orgpolyu.edu.hk
| Analog Class | Target Receptor | Ki (nM) | Reference |
|---|---|---|---|
| 1,3,5-Triazine-Piperazine Derivatives | 5-HT7 | 8 | mdpi.com |
| 5-HT1A | >1000 | ||
| 3-Substituted Piperazine Derivatives | σ₁ | 181 | nih.gov |
| 1-Cyclohexyl-4-propyl-piperazine Derivatives | σ₂ | 0.68 | nih.gov |
| σ₁ | 0.38 |
Beyond simple binding, functional assays determine whether a compound acts as an agonist (activator), antagonist (blocker), or modulator of its target. For G-protein coupled receptors like dopamine and serotonin receptors, functional activity is often assessed by measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation or β-arrestin recruitment. mdpi.com
Studies on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are close structural analogs, revealed potent agonist activity at D₂, D₃, and 5-HT₁ₐ receptors. researchgate.netthieme-connect.com The potency of these compounds was quantified by their EC₅₀ values, representing the concentration that elicits a half-maximal response. For example, compound 7b from this series showed EC₅₀ values of 0.9 nM, 19 nM, and 2.3 nM for D₂, D₃, and 5-HT₁ₐ receptors, respectively, indicating potent multi-target agonism. researchgate.netthieme-connect.com Another analog, 34c , also demonstrated potent agonism with EC₅₀ values of 3.3 nM (D₂), 10 nM (D₃), and 1.4 nM (5-HT₁ₐ). researchgate.netthieme-connect.com
In the context of enzyme inhibition, functional assays measure the reduction in enzyme activity. For analogs targeting equilibrative nucleoside transporters (ENTs), this is typically assessed by measuring the uptake of a radiolabeled substrate like [³H]uridine into cells engineered to express specific transporters. frontiersin.org
| Compound | D₂ Receptor (EC₅₀, nM) | D₃ Receptor (EC₅₀, nM) | 5-HT₁ₐ Receptor (EC₅₀, nM) | Reference |
|---|---|---|---|---|
| Analog 7b | 0.9 | 19 | 2.3 | researchgate.netthieme-connect.com |
| Analog 34c | 3.3 | 10 | 1.4 | researchgate.netthieme-connect.com |
Elucidation of Preclinical Mechanisms of Action of this compound and its Analogs
Understanding the mechanism of action involves looking beyond the primary molecular target to the broader cellular and molecular changes induced by the compound.
The receptors identified as targets for piperazine analogs, such as dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs) that modulate numerous intracellular signaling cascades. mdpi.com Activation of these receptors can lead to changes in the levels of second messengers like cAMP and inositol (B14025) phosphates, which in turn regulate the activity of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). mdpi.comnih.gov
For example, the 5-HT₇ receptor, a target for some piperazine-containing compounds, can indirectly affect the expression of various kinases and proteins, and its ligands can influence downstream signaling pathways. mdpi.com Similarly, modulation of the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and differentiation, can be achieved through compounds that affect the ubiquitination and degradation of key pathway components like β-catenin. mdpi.com While direct evidence linking this compound to these pathways is not available, its potential interaction with receptors known to modulate these cascades suggests a plausible mechanism of action that warrants further investigation.
A comprehensive understanding of a compound's mechanism requires an analysis of its impact on global gene expression and protein profiles. Proteomic studies, which analyze large-scale changes in proteins, can reveal novel targets and pathways affected by a drug. plos.org Techniques such as two-dimensional gel electrophoresis combined with mass spectrometry can identify proteins whose expression levels or post-translational modifications (like S-nitrosylation) are altered following treatment. nih.gov
For example, a proteomic analysis of cells treated with a mitochondrial complex I inhibitor identified 14 proteins with upregulated S-nitrosylation and seven with downregulation, suggesting that mitochondrial dysfunction can alter multiple signal transduction pathways. nih.gov Similarly, proteomic analyses of patient samples after treatment can identify biomarkers related to therapy response. nih.gov While such studies have not been specifically reported for this compound, they represent a critical next step in characterizing its cellular mechanism of action and that of its pharmacologically active analogs.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. nih.gov Extensive SAR studies on analogs of this compound have elucidated the roles of its different structural components.
Key findings from various analog series include:
Piperazine Ring Integrity: The piperazine ring itself is often crucial for activity. In one study on IMPDH inhibitors, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a complete loss of whole-cell activity. nih.gov Similarly, adding a methyl group to the piperazine ring led to a profound loss of both biochemical and whole-cell activity. nih.gov
Pyridine (B92270) Ring Substitution: Modifications to the pyridine (or a related aromatic) ring significantly impact potency and selectivity. In a series of fluoropyridinyl-piperazine analogs, replacing an amide group on the pyridine ring with a fluorine, chlorine, or cyano group yielded compounds with higher potency at the D₂ receptor and significantly increased agonist activity at the 5-HT₁ₐ receptor. thieme-connect.com
Terminal Aromatic Group: The nature and substitution pattern of the second aromatic system attached to the piperazine nitrogen are critical. In a series of ENT inhibitors, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, activity could be regained by adding specific substituents (e.g., methyl, ethyl, or oxymethyl groups) to the benzene ring, highlighting the importance of this region for target interaction. frontiersin.orgpolyu.edu.hk
Linker and Spacer: The linker connecting the two core aromatic systems also plays a role. Studies have explored different spacer lengths and compositions to optimize receptor affinity and functional activity. researchgate.net
| Structural Moiety | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Piperazine Ring | Replacement with flexible ethylenediamine | Loss of whole-cell activity | nih.gov |
| Addition of a methyl group | Profound loss of biochemical and whole-cell activity | ||
| Pyridine Ring | Replacement of amide with F, Cl, or CN | Increased potency for D₂R and 5-HT₁ₐR agonism | thieme-connect.com |
| Substitution pattern | Modulates receptor affinity and selectivity | ||
| Terminal Aromatic Group | Replacement of naphthalene with unsubstituted benzene | Abolished ENT1/ENT2 inhibitory activity | frontiersin.orgpolyu.edu.hk |
| Addition of methyl or ethyl group to benzene | Regained ENT1/ENT2 inhibitory activity |
Design Principles for Systematic SAR Exploration of the Compound Series
The systematic exploration of the structure-activity relationship (SAR) for the this compound series is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a brominated pyridine ring linked to a piperazine moiety via a methylene (B1212753) bridge, presents several key regions for chemical modification.
A primary design principle involves the strategic modification of the piperazine ring . The nitrogen atom at the 4-position of the piperazine is a common site for substitution to explore its impact on target engagement and to modulate physicochemical properties. Introducing a range of substituents, from small alkyl groups to larger aryl or heterocyclic moieties, can significantly influence biological activity. This approach is rooted in the understanding that the piperazine scaffold often serves as a key interaction moiety with biological targets.
Another key aspect of SAR exploration is the modification of the pyridine ring . The bromine atom at the 5-position is not only a handle for further chemical elaboration through cross-coupling reactions but also contributes to the electronic and lipophilic character of the molecule. The replacement of the bromine with other halogens (e.g., chlorine, fluorine) or with different electron-withdrawing or electron-donating groups can systematically probe the electronic requirements for optimal activity. Furthermore, substitutions at other available positions on the pyridine ring can be explored to fine-tune the molecule's interaction with its biological target.
The methylene linker connecting the pyridine and piperazine rings is another area for investigation. While often maintained for its optimal spacing, variations in its length or rigidity can be explored. For instance, incorporating conformational constraints could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
Correlation of Specific Structural Features with Observed Preclinical Biological Activity
The preclinical biological activity of derivatives of the 1-((pyridin-3-yl)methyl)piperazine scaffold is intricately linked to their specific structural features. Modifications to the pyridine ring, the piperazine moiety, and the nature of substituents have been shown to significantly impact their pharmacological profiles, particularly in areas such as enzyme inhibition and receptor modulation.
Studies on related pyridylpiperazine series have demonstrated that substitutions on the aryl group attached to the piperazine can have a pronounced effect on inhibitory activity against enzymes like urease. For instance, the introduction of an electron-withdrawing group such as a bromine atom at the ortho-position of an aryl substituent on the piperazine ring can enhance urease inhibitory potential. Similarly, the presence of a nitro group or a methyl group at the ortho-position has also been shown to increase inhibitory activity. The position of the substituent is also critical, with ortho-substitutions generally showing a greater impact on activity compared to para- or meta-substitutions.
The electronic nature of substituents on the pyridine ring is also a key determinant of biological activity. In some series, the introduction of electron-withdrawing substituents, such as a nitro group, has been shown to be beneficial for activity.
The table below summarizes the structure-activity relationships for a series of 1-(aryl)-4-(pyridin-3-ylmethyl)piperazine derivatives against urease.
| Compound | Nucleus | Substituent on Aryl Group | Position of Substituent | IC50 (µM) |
| 7a | B | - | - | 7.41 ± 0.44 |
| 7d | B | Br | ortho | 6.74 ± 0.49 |
| 7e | B | NO2 | ortho | 4.19 ± 0.41 |
| 7h | B | CH3 | ortho | 3.01 ± 0.45 |
| 7j | B | OCH3 | ortho | 5.32 ± 0.41 |
| 7c | B | Cl | para | 7.38 ± 0.37 |
| 7g | B | NO2 | para | 6.13 ± 0.40 |
| 7i | B | CH3 | para | 5.65 ± 0.40 |
| 7k | B | OCH3 | para | 5.95 ± 0.43 |
| 7b | B | Cl | meta | 6.70 ± 0.37 |
| 7f | B | NO2 | meta | 7.66 ± 0.37 |
Furthermore, in the context of dopamine receptor affinity, N-substitution on the piperazine ring with various substituted indole (B1671886) rings has been shown to be well-tolerated and can lead to high-affinity ligands. For example, direct attachment of an indole ring to the piperazine nitrogen can result in compounds with high affinity for both D2 and D3 receptors. The introduction of a linker, such as a methylene unit, between the indole and piperazine can modulate this affinity.
The following table illustrates the impact of N-substitution on the piperazine ring on the binding affinity of related compounds for dopamine D2 and D3 receptors.
| Compound | Heterocyclic Substituent | Linker | Ki D2 (nM) | Ki D3 (nM) |
| 10a | 5-Substituted Indole | Amide | - | - |
| 10b | 5-Substituted Indole | Methylene | 144 | 3.87 |
| 22 | 5-Substituted Indole | Direct attachment | 30 | 2 |
These findings underscore the importance of systematic structural modifications in tuning the preclinical biological activity of the this compound series for desired pharmacological effects.
Computational Chemistry and Chemoinformatic Approaches Applied to 1 5 Bromopyridin 3 Yl Methyl Piperazine
Molecular Docking and Advanced Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. In the case of 1-((5-Bromopyridin-3-yl)methyl)piperazine, molecular docking studies can elucidate its potential binding modes within the active site of various protein targets. For instance, derivatives of this compound have been investigated as inhibitors of enzymes like tissue-nonspecific alkaline phosphatase (TNAP). Docking studies of a related compound, 1-((5-bromopyridin-3-yl)methyl)-4-((5-chlorothiophen-2-yl)sulfonyl)piperazine, revealed key interactions within the active site of TNAP. These interactions included hydrogen bonds between the sulfonyl group and serine residues, as well as pi-pi stacking interactions involving the bromopyridine ring.
Advanced ligand-protein interaction analysis further dissects the nature of these binding events. For this compound, this would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom on the pyridine (B92270) ring is of particular interest, as it can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity and selectivity. The piperazine (B1678402) moiety, being basic, is likely to form hydrogen bonds with acidic residues or water molecules in the binding pocket.
A hypothetical molecular docking study of this compound against a protein target could yield the following types of interactions:
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond | Piperazine nitrogen | Aspartic Acid, Glutamic Acid, Serine |
| Pi-Pi Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Bromine atom | Carbonyl oxygen of the protein backbone |
| Hydrophobic Interaction | Methylene (B1212753) bridge and piperazine ring | Leucine, Isoleucine, Valine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Compound Variants
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, QSAR studies would involve synthesizing and testing a library of its derivatives to build a predictive model. This model could then be used to estimate the activity of yet-to-be-synthesized analogs, prioritizing the most promising candidates for synthesis and testing.
The development of a QSAR model for variants of this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For example, in a study of piperazine-containing compounds as antimicrobial agents, descriptors such as molecular weight, logP (a measure of lipophilicity), and electrostatic parameters were found to be important for their activity.
A typical QSAR workflow for this compound variants would include the following steps:
Data Set Preparation: A series of analogs would be synthesized, with variations in the substituents on the piperazine ring or the pyridine ring. Their biological activity against a specific target would be measured.
Descriptor Calculation: For each compound, a wide range of molecular descriptors would be calculated using specialized software.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) would be used to build the QSAR model.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Molecular Dynamics Simulations to Understand Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For the this compound-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the role of solvent molecules.
In a study of related bromopyridine derivatives, MD simulations were used to confirm the stability of the ligand within the binding site of the target protein. The simulations showed that the key hydrogen bonds and hydrophobic interactions observed in the docking pose were maintained throughout the simulation time, indicating a stable binding mode.
| MD Simulation Parameter | Information Gained for this compound |
| RMSD of Ligand | Stability of the ligand's binding pose |
| RMSD of Protein Backbone | Overall stability of the protein-ligand complex |
| RMSF of Protein Residues | Flexibility of different regions of the protein upon ligand binding |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time |
Virtual Screening and De Novo Design Strategies for Related Chemical Entities
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Using the this compound scaffold as a starting point, one could perform a similarity search or a pharmacophore-based search to identify commercially available or synthetically accessible compounds with similar properties.
De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. Starting with the this compound core, de novo design algorithms could suggest modifications to the piperazine or pyridine rings to optimize interactions with a target protein. For example, these algorithms could suggest the addition of functional groups that can form new hydrogen bonds or hydrophobic interactions, potentially leading to compounds with higher potency and selectivity.
Strategies for discovering new chemical entities related to this compound include:
Scaffold Hopping: Replacing the piperazine or bromopyridine core with a different chemical scaffold that maintains the key binding interactions.
Fragment-Based Growth: Using the this compound structure as a starting fragment and computationally "growing" it within the active site of a target to design more potent inhibitors.
Preclinical Pharmacokinetic Pk and Metabolism Studies of 1 5 Bromopyridin 3 Yl Methyl Piperazine in Non Human Systems
In Vitro Assessment of Metabolic Stability and Identification of Metabolic Pathways for the Compound
The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes are standard preliminary tests to evaluate this parameter.
Metabolic Stability in Liver Microsomes:
Studies on structurally similar arylpiperazine and piperazin-1-ylpyridazine derivatives have been conducted using liver microsomes from various species, including humans, mice, and rats, to predict in vivo clearance. nih.gov These assays incubate the compound with liver microsomes, which contain the primary drug-metabolizing enzymes (cytochrome P450s), and the rate of disappearance of the parent compound is measured over time. For instance, a study on a series of piperazin-1-ylpyridazines revealed that some derivatives were rapidly metabolized in both mouse and human liver microsomes, with half-lives as short as 2 to 3 minutes. nih.gov The electron-deficient nature of the pyridine (B92270) ring in compounds like 1-((5-Bromopyridin-3-yl)methyl)piperazine is thought to influence metabolic stability and membrane permeability. evitachem.com
The stability can be highly dependent on the specific structural features of the molecule. Modifications to the piperazine (B1678402) or aryl rings can dramatically alter the metabolic half-life.
Table 1: In Vitro Metabolic Stability of a Related Piperazin-1-ylpyridazine (Compound 1) in Liver Microsomes
| Species | Microsomal Source | In Vitro Half-life (t½) |
| Mouse | Liver Microsomes (MLM) | ~2 minutes |
| Human | Liver Microsomes (HLM) | ~3 minutes |
Data derived from a study on a structurally related compound to illustrate typical metabolic rates for this class. nih.gov
Identification of Metabolic Pathways:
The primary metabolic pathways for arylpiperazine derivatives involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic transformations observed for this class of compounds include:
Hydroxylation: The addition of a hydroxyl (-OH) group is a frequent metabolic route. For related piperazin-1-ylpyridazines, the major metabolites identified were mono-hydroxylation products on the aromatic rings. nih.gov
N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent.
Piperazine Ring Oxidation: Oxidation can occur on the piperazine ring itself, potentially leading to ring-opening or the formation of more complex metabolites. nih.gov Studies on other piperazine-containing compounds have shown oxidation can lead to the formation of N-oxides. evitachem.com
Ring Contraction: In some cases, metabolic activation of the piperazine ring can lead to a novel ring contraction, forming an imidazoline (B1206853) derivative. researchgate.net
The specific enzymes responsible for the metabolism of this compound would require specific testing, but CYP3A4, CYP2D6, and CYP2C9 are commonly involved in the metabolism of many arylpiperazine drugs.
Identification and Characterization of Metabolites of this compound in Preclinical Models
Following in vitro stability assessment, studies in preclinical animal models, typically rats, are conducted to identify the metabolites formed in a whole biological system. These studies often involve analyzing plasma, urine, and feces after administration of the compound.
Based on studies of analogous piperazine compounds, several metabolites can be predicted for this compound. nih.gov The metabolic profile of a related piperazine derivative, TM208, in rats revealed a number of biotransformations that could be relevant. nih.gov
Potential Metabolites in Preclinical Models:
M1: Desmethyl Metabolite: If the piperazine nitrogen is substituted with a methyl group (not present in the parent compound of this article), desmethylation is a common pathway. For this compound, which has a free amine on one piperazine nitrogen, this position is a likely site for further conjugation.
M2 & M3: Oxidation Products: Simple oxidation of the piperazine or pyridine rings. nih.gov
M4: Phenyl Monohydroxylation: Hydroxylation on the pyridine ring. nih.gov
M5 & M6: N-formyl and N-acetyl Metabolites: The secondary amine of the piperazine ring is susceptible to acylation, leading to N-acetyl or N-formyl metabolites. nih.gov
M7: Ring-Opened Metabolite: More extensive oxidation can lead to the opening of the piperazine ring, forming an acid metabolite. nih.gov
M8: Carbonyl Metabolite: Replacement of a C=S bond with a C=O bond was observed for TM208; for the subject compound, oxidation at the methylene (B1212753) bridge is a possibility. nih.gov
Table 2: Potential Metabolites of this compound Based on Structurally Similar Compounds
| Metabolite ID | Proposed Transformation | Potential Site of Metabolism |
| M1 | Hydroxylation | Pyridine Ring |
| M2 | N-Oxidation | Piperazine Ring Nitrogen |
| M3 | Acetylation | Piperazine Ring Secondary Amine |
| M4 | Ring Cleavage | Piperazine Ring |
This table represents a hypothetical metabolic scheme based on data from related piperazine compounds. nih.govnih.gov
Absorption and Distribution Profiles of the Compound in Non-Human Biological Systems
The absorption and distribution of a compound determine its concentration at the target site and in various tissues.
Absorption:
Arylpiperazine derivatives often exhibit rapid oral absorption. A preclinical study on the arylpiperazine derivative CDRI-93/478 in rats demonstrated rapid absorption with a bioavailability of nearly 70%. nih.gov Another piperazine-containing compound, LQFM018, was also found to be rapidly and well-absorbed in rats. nih.gov The absorption can be pH-dependent; the compound CDRI-93/478 showed negligible absorption at a low pH of 2.6 but a much higher rate of absorption at pH 7.4. nih.gov Given its structure, this compound is expected to be well-absorbed in the neutral pH environment of the intestines.
Distribution:
Piperazine derivatives often have a high volume of distribution, indicating extensive distribution into tissues outside of the bloodstream. nih.gov For example, a preclinical study of a MET kinase inhibitor with a piperidine (B6355638) moiety showed a volume of distribution ranging from 2.1 to 9.0 L/kg across different animal species. nih.gov The high lipid solubility of some piperazine prototypes contributes to their high distribution, which is a key feature for drugs targeting tissues like the central nervous system or bone marrow. nih.gov Plasma protein binding is another important factor; while the arylpiperazine CDRI-93/478 showed low protein binding (<40%), other, more complex molecules can be highly protein-bound (>96%). nih.govnih.gov
Table 3: Comparative Preclinical Pharmacokinetic Parameters for Related Piperazine/Piperidine Derivatives
| Parameter | Compound CDRI-93/478 (Rat) | Compound GNE-A (Mouse, Rat, Dog, Monkey) |
| Oral Bioavailability | ~70% | 11.2% - 88.0% |
| Volume of Distribution (Vd) | High | 2.1 - 9.0 L/kg |
| Plasma Protein Binding | <40% | 96.7% - 99.0% |
| Blood-to-Plasma Ratio | Not Reported | 0.78 - 1.46 |
This data is from different, structurally related compounds and serves to illustrate the range of pharmacokinetic profiles observed in this class. nih.govnih.gov
Elucidation of Excretion Pathways in Preclinical Animal Models
Understanding how a compound and its metabolites are eliminated from the body is crucial for assessing potential accumulation and duration of action.
Studies on preclinical animal models can determine the primary routes of excretion, whether through urine (renal) or feces (biliary). The extent of urinary excretion of an unchanged drug is often an indicator of its metabolic stability; a high fraction of unchanged drug in the urine suggests low metabolism. escholarship.org
For the arylpiperazine derivative CDRI-93/478, excretion studies in rats following an oral dose showed that the compound was not excreted in the feces, and urinary excretion was very low (<2%). nih.gov This suggests that the compound is extensively metabolized, and its metabolites are likely cleared through renal or biliary pathways. In contrast, studies on other compounds have shown that excretion amounts can be scalable between preclinical models and humans, particularly for drugs with higher urinary excretion. escholarship.org The ultimate excretion pathway for this compound would depend on the polarity of its metabolites. Hydrophilic (water-soluble) metabolites are typically excreted in the urine, while more lipophilic (fat-soluble) metabolites are often eliminated in the feces via bile.
Investigational Preclinical Applications and Efficacy Evaluations of 1 5 Bromopyridin 3 Yl Methyl Piperazine in Model Systems
Assessment of Efficacy in Relevant In Vitro Cell-Based Assays and In Vivo Animal Disease Models
Direct evidence from in vitro or in vivo studies specifically evaluating the efficacy of 1-((5-bromopyridin-3-yl)methyl)piperazine is not extensively documented in peer-reviewed literature. However, the constituent parts of the molecule, the piperazine (B1678402) and pyridine (B92270) rings, are common in compounds investigated for a wide range of therapeutic applications. The evaluation of such compounds typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models if promising activity is observed.
For instance, piperazine derivatives are frequently evaluated for their effects on the central nervous system (CNS) and for anticancer properties. nih.govebyu.edu.tr In a CNS context, in vitro assessments would likely involve receptor binding assays to determine affinity for targets like serotonin (B10506) or dopamine (B1211576) receptors. nih.govthieme-connect.com Cellular assays using neuronal cell lines could be employed to measure downstream effects, such as changes in second messenger levels or neurotransmitter reuptake.
Should a compound like this compound be investigated for anticancer potential, a standard panel of in vitro assays would be utilized. ebyu.edu.trnih.gov This would involve testing its cytotoxic effects against a variety of human cancer cell lines, such as those for breast (MCF-7), liver (HepG2), and prostate (PC3) cancer. nih.gov Subsequent in vivo evaluation would typically involve animal models, such as xenograft models in immunocompromised mice, where human tumors are implanted to assess the compound's ability to inhibit tumor growth.
The table below illustrates the types of preclinical models that are commonly used for the assessment of compounds containing piperazine and pyridine motifs.
| Therapeutic Area | In Vitro Assays | In Vivo Animal Models | Example Endpoint |
| Oncology | Cytotoxicity assays (e.g., MTT, XTT) against cancer cell lines (e.g., MCF-7, HepG2). nih.gov | Xenograft models in mice (e.g., subcutaneous implantation of tumor cells). | Tumor growth inhibition, apoptosis induction. |
| Central Nervous System | Receptor binding assays (e.g., for 5-HT1A, D2/D3 receptors). nih.govthieme-connect.com | Rodent models of depression or anxiety (e.g., forced swim test, elevated plus maze). | Behavioral changes, neurochemical alterations in the brain. |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against bacterial or fungal strains. nih.gov | Murine models of infection (e.g., Pneumocystis pneumonia model). nih.gov | Reduction in pathogen load, increased survival. |
Exploration of Broader Biological Effects and Pharmacological Properties in Non-Human Organisms
The broader biological effects of this compound in non-human organisms have not been specifically detailed. However, the pharmacological properties of the piperazine nucleus are well-established, with derivatives exhibiting a wide array of activities. The piperazine ring is a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets.
Piperazine-containing compounds have demonstrated a range of pharmacological effects, including antimicrobial, antipsychotic, anticonvulsant, and antimalarial activities in various non-human model systems. researchgate.net For example, certain piperazine derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In the context of protozoal infections, piperazine-linked bisbenzamidines have been evaluated for their efficacy against Pneumocystis murina in mouse models. nih.gov
The bromopyridine component also contributes to the potential pharmacological profile. Halogenated pyridines are key components in many bioactive molecules, and the bromine atom can influence the compound's metabolic stability and binding interactions with target proteins. The pyridine ring itself is a common feature in drugs targeting a variety of enzymes and receptors.
Development and Utilization of this compound as a Research Tool Compound
The primary role of this compound in a research context appears to be as a chemical intermediate or building block for the synthesis of more complex, potentially bioactive molecules. bldpharm.combldpharm.com Its structure provides a versatile scaffold for medicinal chemists to create libraries of novel compounds for drug discovery programs. The piperazine nitrogen atoms offer points for further chemical modification, allowing for the exploration of structure-activity relationships.
For example, the synthesis of novel compounds for potential use as antidepressants has involved the elaboration of piperazine derivatives to target specific serotonin receptors. nih.gov Similarly, in the field of oncology, piperazine-containing molecules have been synthesized and tested for their ability to inhibit cancer cell proliferation. ebyu.edu.tr The use of this compound as a starting material allows for the introduction of the bromopyridinylmethyl group into a larger molecular framework, which can be a key pharmacophore for interacting with a desired biological target.
The table below lists related compound classes and their documented research applications, highlighting the utility of the core structures found in this compound.
| Compound Class/Derivative | Core Structure | Investigational Application | Reference |
| Piperazine-linked bisbenzamidines | Piperazine | Anti-protozoal agents (e.g., for Pneumocystis pneumonia) | nih.gov |
| Arylpiperazine derivatives | Piperazine | Antidepressant agents (targeting serotonin receptors) | nih.gov |
| Pyridazinone-piperazine hybrids | Piperazine | Anticancer agents | ebyu.edu.tr |
| Pyridine-thiosemicarbazone derivatives | Pyridine | Antituberculous agents | nih.gov |
Advanced Analytical Methodologies for Research on 1 5 Bromopyridin 3 Yl Methyl Piperazine
Application of Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are fundamental in the analysis of synthesized chemical compounds, providing reliable means for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a standard method for determining the purity of research compounds like 1-((5-Bromopyridin-3-yl)methyl)piperazine. Purity is typically reported as a percentage of the main compound peak area relative to the total area of all observed peaks in the chromatogram. For this specific compound, commercial suppliers often guarantee a purity of 95% or higher, which is verified by HPLC analysis. achemblock.com
A typical HPLC method for a piperazine (B1678402) derivative involves reversed-phase chromatography. ptfarm.pl An octadecylsilyl (C18) column is commonly used to separate the polar compound from nonpolar impurities. ptfarm.plnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, which is run through the column in either an isocratic or gradient elution mode to achieve optimal separation. ptfarm.plnih.gov
For more sensitive and specific quantification, especially in complex research samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. resolvemass.ca LC-MS combines the separation power of HPLC with the mass detection capabilities of a mass spectrometer. ijsat.org This allows for the precise quantification of the target compound even at very low concentrations, based on its specific mass-to-charge ratio (m/z), minimizing interference from other components in the sample matrix. mdpi.com
Below is an interactive table summarizing typical parameters for an HPLC/LC-MS method suitable for the analysis of this compound.
Table 1: Typical Chromatographic Conditions for Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatographic Mode | Reversed-Phase | Separates compounds based on polarity; suitable for polar analytes like piperazine derivatives. |
| Stationary Phase (Column) | C18 (e.g., 100 mm x 4.6 mm, 5 µm) nih.gov | Provides a nonpolar surface for interaction and separation. |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate or Formate Buffer nih.gov | The organic solvent elutes the compound, while the buffer controls pH and improves peak shape. |
| Elution Mode | Gradient | Varies the mobile phase composition to effectively separate compounds with different polarities. |
| Flow Rate | 0.5 - 1.2 mL/min nih.gov | Controls the speed of the separation process. |
| Detection (HPLC) | UV at ~254 nm | The pyridine (B92270) ring in the compound absorbs UV light, allowing for detection and quantification. |
| Detection (LC-MS) | Electrospray Ionization (ESI) in Positive Mode | The piperazine nitrogen atoms are readily protonated, making positive ion mode ideal for detection. mdpi.com |
| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ is used for targeted quantification (MRM), while TOF provides high-resolution mass data. frontiersin.orgnih.gov |
Utilization of Spectroscopic Methods (e.g., NMR, High-Resolution Mass Spectrometry) for Structural Elucidation of the Compound and its Metabolites
Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure and for identifying its transformation products, such as metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. lew.ro For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, the methylene (B1212753) bridge, and the piperazine ring. lew.ro Similarly, the ¹³C NMR spectrum would reveal distinct peaks for each unique carbon atom, confirming the compound's carbon framework. lew.ro
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the parent compound and its metabolites, which is a critical step in their identification. nih.govijpras.com
In metabolic studies, HRMS is used to screen for potential metabolites in biological samples. ijpras.com Drug metabolism often involves predictable biochemical transformations, such as oxidation, hydroxylation, or demethylation. nih.gov These changes result in specific mass shifts from the parent drug. By searching HRMS data for these expected mass shifts, potential metabolites can be detected even at very low levels. nih.gov The fragmentation pattern of a metabolite, obtained via tandem mass spectrometry (MS/MS), is then compared to that of the parent compound to pinpoint the site of metabolic modification. researchgate.net While specific metabolic data for this compound are not publicly documented, the expected metabolic pathways for piperazine and pyridine-containing compounds are well-established.
The tables below detail the expected spectroscopic data for the parent compound and its potential metabolic transformations.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| Pyridine-H | ~7.5 - 8.5 | Aromatic protons in an electron-deficient ring appear downfield. |
| Methylene-H (Ar-CH₂-N) | ~3.5 | Protons adjacent to both an aromatic ring and a nitrogen atom. |
| Piperazine-H (CH₂) | ~2.4 and ~2.8 | Distinct signals for protons on the piperazine ring. lew.ro |
| Piperazine-NH | Variable (broad singlet) | Labile proton, its shift is dependent on solvent and concentration. |
| Pyridine-C (Aromatic) | ~120 - 155 | Characteristic range for carbon atoms in a pyridine ring. lew.ro |
| Methylene-C (Ar-CH₂-N) | ~55 - 60 | Aliphatic carbon attached to nitrogen and an aromatic system. |
| Piperazine-C (CH₂) | ~45 and ~53 | Typical shifts for carbon atoms within a piperazine ring. lew.ro |
Table 3: Common Metabolic Biotransformations Detectable by HRMS
| Biotransformation | Mass Change (Da) | Potential Site of Metabolism |
|---|---|---|
| Hydroxylation | +15.9949 | Pyridine ring or piperazine ring. |
| N-Oxidation | +15.9949 | Pyridine nitrogen or piperazine nitrogen. |
| Dehydrogenation | -2.0156 | Piperazine ring. |
| Piperazine Ring Opening | Variable | Oxidative cleavage of the piperazine ring. nih.gov |
| Glucuronidation | +176.0321 | Hydroxylated metabolites or the secondary amine of the piperazine ring. |
Development and Validation of Bioanalytical Methods for Quantitation of this compound in Preclinical Biological Matrices
To understand the pharmacokinetic profile of a compound, it is essential to develop and validate robust bioanalytical methods for its quantification in biological matrices like plasma, serum, or tissue homogenates. nih.gov These methods, most commonly based on LC-MS/MS, must be proven to be reliable and reproducible according to stringent regulatory guidelines. nih.govfda.gov
The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. ijsat.org Sample preparation is critical for removing proteins and other interfering substances from the biological matrix. nih.gov Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to isolate the analyte and a suitable internal standard (IS). nih.gov
Method validation is a formal process that establishes the performance characteristics of the assay. nih.gov Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. ijsat.org The lower limit of quantification (LLOQ) defines the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The calibration curve itself should demonstrate linearity over a defined concentration range. nih.gov Accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. nih.govfda.gov
For a compound like this compound, a typical LC-MS/MS method would use multiple reaction monitoring (MRM) for quantification. mdpi.com In MRM mode, a specific precursor ion (the protonated parent molecule) is selected and fragmented, and a specific product ion is monitored, providing excellent sensitivity and selectivity. frontiersin.org
The table below summarizes the essential parameters for the validation of a bioanalytical method intended for preclinical studies.
Table 4: Key Validation Parameters for a Preclinical Bioanalytical Method
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. nih.gov | Demonstrates a proportional relationship between detector response and concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% CV. nih.gov | The lowest concentration that can be reliably quantified. |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). nih.gov | Measures how close the measured values are to the true concentration. |
| Precision (Repeatability & Intermediate) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). nih.gov | Measures the degree of scatter in the results from repeated measurements. |
| Matrix Effect | CV of IS-normalized matrix factor ≤15%. | Assesses the ion suppression or enhancement caused by the biological matrix. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal. | Evaluates the chemical stability of the analyte in the biological matrix under various storage and handling conditions. |
Emerging Research Directions and Methodological Challenges for 1 5 Bromopyridin 3 Yl Methyl Piperazine
Future Advancements in Synthetic and Derivatization Strategies for the Compound
The synthesis and derivatization of 1-((5-Bromopyridin-3-yl)methyl)piperazine and related structures are continuously evolving to improve efficiency, yield, and the diversity of accessible analogs. Future strategies are expected to build upon established methods while incorporating novel chemical technologies.
Established synthetic routes for similar bromopyridin-piperazine compounds often rely on classical reactions such as nucleophilic substitution and reductive amination. evitachem.com For instance, the synthesis of a positional isomer, 1-[(6-Bromopyridin-3-yl)methyl]piperazine, can be achieved by reacting 6-bromopyridin-3-ylmethanol with piperazine (B1678402) or through the reductive amination of 6-bromopyridin-3-carbaldehyde with piperazine. evitachem.com
Future advancements are likely to focus on more sophisticated and efficient methodologies. The main synthetic methods for creating N-arylpiperazine derivatives, a common feature in bioactive molecules, include Palladium-catalyzed Buchwald–Hartwig coupling and aromatic nucleophilic substitution (SNAr) on electron-deficient rings. nih.gov For large-scale production, the development of transition-metal-free synthesis, potentially utilizing flow chemistry, represents a significant area for advancement, as it can circumvent issues with metal catalyst contamination. nih.gov
Derivatization strategies aim to modify the core structure to explore structure-activity relationships (SAR) and optimize pharmacological properties. For the this compound scaffold, key derivatization opportunities include:
Substitution at the Bromine Atom : The bromine on the pyridine (B92270) ring is a key handle for modification, allowing for replacement by various nucleophiles to generate new analogs. evitachem.com
Modification of the Piperazine Ring : The unsubstituted nitrogen of the piperazine ring is a prime site for introducing a wide range of substituents to modulate activity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov For example, systematic modification of piperazine scaffolds has been used to develop potent non-covalent inhibitors for targets like the SARS-CoV-2 main protease (Mpro). acs.org
Scaffold Alteration : More complex derivatives can be created by incorporating the piperazine ring into larger, more constrained systems, such as in spirocyclic structures. nih.gov
| Synthetic Strategy | Description | Application Example | Citation |
| Nucleophilic Substitution | A foundational method where an electron-rich nucleophile (like piperazine) displaces a leaving group on the pyridine-containing starting material. | Reaction of 6-bromopyridin-3-ylmethanol with piperazine. | evitachem.com |
| Reductive Amination | Involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine (piperazine) to form an imine, which is then reduced to the target amine. | Reaction of 6-bromopyridin-3-carbaldehyde with piperazine using a reducing agent. | evitachem.com |
| Buchwald–Hartwig Amination | A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, widely applied for synthesizing N-arylpiperazines. | A standard method for creating N-arylpiperazine-containing drugs. | nih.gov |
| Flow Chemistry | A continuous manufacturing process that can offer improved safety, efficiency, and scalability over traditional batch synthesis. | Optimized, transition-metal-free synthesis of piperazine compounds. | nih.gov |
| Derivatization via N-Alkylation | Introduction of substituents onto the piperazine nitrogen to explore structure-activity relationships. | Coupling piperazine derivatives to a vindoline (B23647) core to create novel anticancer conjugates. | mdpi.com |
Deeper Elucidation of Complex Preclinical Mechanisms and Off-Target Interactions
A critical area of ongoing research is to move beyond simple binding affinity and develop a deeper understanding of the molecular mechanisms through which this compound and its analogs exert their effects. This includes identifying primary biological targets, characterizing the nature of the interaction, and systematically profiling for off-target activities to predict potential side effects.
The molecular structure of this compound class allows for specific types of interactions with biological macromolecules. The brominated pyridine ring can participate in π–π stacking with aromatic amino acid residues in a protein's binding pocket, while the piperazine ring is capable of forming crucial hydrogen bonds. evitachem.com
Research on analogous piperazine-containing molecules has identified a range of potential protein targets:
Sigma 1 Receptor (S1R) : Screening campaigns have identified piperazine-based compounds as potent S1R agonists. rsc.orgnih.gov Further investigation through functional assays and molecular dynamics simulations helps to elucidate the specific interactions with key amino acid residues that drive this activity. nih.gov
Transient Receptor Potential Canonical 6 (TRPC6) Channel : A novel piperazine derivative was identified as a selective TRPC6 activator, with potential applications in treating synaptic deficiencies in Alzheimer's disease. nih.gov
Viral Proteases : Through structure-based design, 1,2,4-trisubstituted piperazine scaffolds have yielded potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). acs.org
A major challenge in preclinical research is ensuring target selectivity. A compound's therapeutic utility is often dependent on its ability to interact strongly with its intended target while avoiding others. For example, the Mpro inhibitors were tested against other human proteases, such as cathepsins and caspase 3, to confirm their high specificity for the viral target. acs.org Similarly, the TRPC6 activator cmp2 was shown to be selective, not activating the structurally related TRPC3 and TRPC7 channels. nih.gov
| Potential Target Class | Example | Method of Elucidation | Citation |
| G-Protein Coupled Receptors | 5-HT3 Receptor Antagonists | Ligand-based design and functional assays on isolated guinea pig ileum. | nih.gov |
| Ion Channels | TRPC6 Channel Activators | Screening, molecular docking, and functional assays in neuronal cultures. | nih.gov |
| Enzymes | SARS-CoV-2 Main Protease (Mpro) Inhibitors | Structure-based rational design and X-ray co-crystallography. | acs.org |
| Other Receptors | Sigma 1 Receptor (S1R) Agonists | Screening of compound libraries, computational docking, and molecular dynamics simulations. | rsc.orgnih.gov |
Integration of this compound Research with Emerging Technologies in Drug Discovery
Modern drug discovery increasingly relies on the integration of computational methods and high-throughput technologies to accelerate the identification and optimization of lead compounds. Research on this compound and its analogs benefits significantly from these approaches.
A powerful strategy involves combining the screening of compound libraries with advanced computational analysis. nih.gov Researchers can perform an initial screening of an in-house collection of piperazine-based compounds to identify "hit" molecules with activity against a specific target, such as the Sigma 1 Receptor. rsc.org Following this, emerging technologies are employed to refine these hits:
Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It was used to analyze the binding mode of a potent S1R agonist, providing a starting point for structure-based optimization. rsc.orgnih.gov Molecular docking also helped to understand how a novel piperazine derivative binds to the TRPC6 channel. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing crucial amino acid interactions and confirming the stability of the binding pose. nih.gov
X-ray Co-crystallography : Obtaining a crystal structure of the compound bound to its target protein provides definitive, high-resolution proof of the binding mode and interactions. This has been successfully used to guide the rational design of piperazine-based Mpro inhibitors. acs.org
These in silico and structural biology techniques allow medicinal chemists to make more informed decisions in the design of next-generation analogs, optimizing for potency and selectivity before committing to costly and time-consuming synthesis.
| Technology | Application in Drug Discovery | Specific Example for Piperazine Analogs | Citation |
| In-House Library Screening | Rapidly tests a diverse set of existing compounds to find initial "hits" against a biological target. | A screening campaign identified a potent S1R agonist from a collection of piperidine (B6355638)/piperazine-based compounds. | rsc.orgnih.gov |
| Molecular Docking | Computationally predicts the binding pose of a ligand in a protein's active site to guide optimization. | Used to decipher the binding mode of an S1R ligand and a TRPC6 activator. | rsc.orgnih.gov |
| Molecular Dynamics Simulations | Simulates the movement of atoms in a ligand-protein complex to understand binding stability and key interactions. | Enriched the computational study of an S1R agonist by revealing interactions with crucial amino acid residues. | nih.gov |
| X-ray Co-crystallography | Provides a high-resolution 3D structure of the ligand-target complex, confirming the binding mode. | Proved that trisubstituted piperazine inhibitors occupy multiple subpockets of the SARS-CoV-2 Mpro. | acs.org |
Q & A
Q. What are the optimal synthetic routes for 1-((5-Bromopyridin-3-yl)methyl)piperazine, and how can purity be validated?
Methodological Answer: A two-step approach is commonly employed:
Alkylation of Piperazine : React piperazine with 3-(bromomethyl)-5-bromopyridine under basic conditions (e.g., K₂CO₃ in acetone at reflux) to introduce the pyridinylmethyl group .
Purification : Use silica gel chromatography with gradients of ethyl acetate/petroleum ether. Validate purity via HPLC (>95%) and ¹H/¹³C NMR (e.g., δ ~3.5 ppm for piperazine CH₂; δ ~8.3 ppm for pyridine protons) .
Q. How can the compound’s stability under varying storage conditions be assessed?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light Sensitivity : Conduct accelerated degradation studies under UV light (e.g., 254 nm for 48 hrs) and monitor via LC-MS for bromine loss or piperazine ring oxidation .
- Recommended Storage : –20°C in inert atmosphere (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structural modifications enhance binding affinity to α1-adrenoceptors (α1-AR)?
Methodological Answer:
- Rational Design : Replace the bromine atom with electron-withdrawing groups (e.g., NO₂, CF₃) to modulate π-π interactions with receptor aromatic residues.
- Synthetic Strategy : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) to install substituents at the pyridine 5-position .
- Biological Validation : Compare IC₅₀ values in radioligand displacement assays (³H-prazosin) using HEK-293 cells expressing α1-AR subtypes .
Q. How can conflicting data on solubility and bioavailability be resolved?
Methodological Answer:
- Solubility Enhancement : Co-crystallize with cyclodextrins (e.g., β-CD) or prepare HCl salts to improve aqueous solubility (measure via shake-flask method at pH 7.4) .
- Bioavailability Prediction : Use in silico models (e.g., SwissADME) to calculate LogP (~2.5) and GI absorption (>80%), then validate in rodent PK studies with plasma LC-MS/MS quantification .
Q. What analytical techniques resolve crystallographic ambiguities in piperazine derivatives?
Methodological Answer:
- X-Ray Crystallography : Grow single crystals via slow evaporation (chloroform/hexane) and resolve asymmetric units (e.g., torsion angles >60° for pyridine-piperazine dihedral) .
- DFT Calculations : Compare experimental vs. computed IR spectra (B3LYP/6-31G*) to confirm hydrogen-bonding patterns (e.g., N–H⋯O interactions in crystal packing) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antagonistic activity across α1-AR subtypes?
Methodological Answer:
- Assay Optimization : Standardize calcium flux assays (FLIPR) with subtype-specific cell lines (α1A, α1B, α1D) to eliminate cross-reactivity .
- Molecular Dynamics : Simulate ligand-receptor docking (AutoDock Vina) to identify steric clashes in α1B subtypes due to bulkier residues (e.g., Leu314 vs. α1A’s Val) .
Q. Why do some analogs show unexpected cytotoxicity in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
